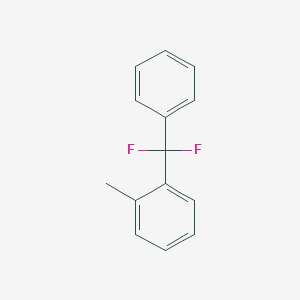
1-(Difluorophénylméthyl)-2-méthylbenzène
Vue d'ensemble
Description
1-(Difluorophenylmethyl)-2-methylbenzene is a chemical compound with the molecular formula C14H12F2. It is a colorless liquid with a boiling point of 174°C and a melting point of -20°C. This compound is known for its unique properties, making it a valuable substance in various scientific research and industrial applications.
Applications De Recherche Scientifique
1-(Difluorophenylmethyl)-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Méthodes De Préparation
The synthesis of 1-(Difluorophenylmethyl)-2-methylbenzene typically involves the difluoromethylation of aromatic compounds. One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction proceeds through the formation of a difluorocarbene intermediate, which then reacts with the aromatic substrate to form the desired product. Industrial production methods often involve the use of metal catalysts to enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
1-(Difluorophenylmethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated benzoic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, yielding 2-methylbenzene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the difluoromethyl group can be replaced by other functional groups such as halogens or nitro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 1-(Difluorophenylmethyl)-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
1-(Difluorophenylmethyl)-2-methylbenzene can be compared to other difluoromethylated aromatic compounds, such as:
1-[Difluoro(phenyl)methyl]benzene: Similar structure but lacks the methyl group on the benzene ring.
1-[Difluoro(phenyl)methyl]-3-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
1-[Difluoro(phenyl)methyl]-4-methylbenzene: Similar structure but with the methyl group in the para position on the benzene ring.
The uniqueness of 1-(Difluorophenylmethyl)-2-methylbenzene lies in the specific positioning of the difluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-[difluoro(phenyl)methyl]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c1-11-7-5-6-10-13(11)14(15,16)12-8-3-2-4-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCDDVVRTZXICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















